

ER-851 induced apoptosis in tumor cells

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An In-depth Technical Guide on **ER-851** Induced Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ER-851, also identified as ER-001259851–000, is a novel and potent small molecule inhibitor of the AXL receptor tyrosine kinase (RTK).[1][2][3] Aberrant AXL signaling is a key driver of tumorigenesis, promoting cell proliferation, survival, and migration while inhibiting apoptosis.[4] Elevated AXL expression is strongly correlated with resistance to various cancer therapies, including antimitotic drugs.[1][2][5] **ER-851** demonstrates high selectivity for AXL, and its application, particularly in combination with standard chemotherapeutic agents, presents a promising strategy to overcome drug resistance and suppress tumor relapse.[1][3] This document provides a comprehensive overview of the core mechanism of action of **ER-851**, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: AXL Inhibition

The primary mechanism of action of **ER-851** is the selective inhibition of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of RTKs and its overexpression is linked to poor prognosis and drug resistance in several cancers, including triple-negative breast cancer (TNBC) and lung cancer.[1][4]

Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and epithelial-to-mesenchymal



transition (EMT), while inhibiting apoptosis. By binding to the kinase domain of AXL, **ER-851** blocks its phosphorylation and subsequent activation, thereby disrupting these pro-tumorigenic signals. This inhibition of AXL signaling in tumor cells can lead to a decrease in cell viability and an induction of apoptosis, particularly in cells that have developed resistance to other treatments like antimitotic drugs.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of ER-851.

Table 1: In Vitro Inhibitory Activity of ER-851

| Assay Type | Target | IC50 (nmol/L) | Notes |
|---------------------------|--------|---------------|---|
| Cell-Free Kinase Assay | AXL | 100 | Demonstrates direct and potent inhibition of AXL kinase activity. [6] |
| Cell-Free Kinase Assay | MER | >1000 | Highlights the selectivity of ER-851 for AXL over other TAM family kinases. |
| Cell-Based Ba/F3 Assay | AXL | 8.5 | Confirms potent inhibition of AXL-dependent cell proliferation. |
| Cell-Based Ba/F3 Assay | MER | 1600 | Further demonstrates selectivity in a cellular context. |

Table 2: In Vivo Antitumor Efficacy of ER-851 in Combination Therapy



| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Notes |
|------------------------|---------------------|--------------------------------|--|
| HCC1806 (TNBC) | Eribulin | 45 | Demonstrates the baseline effect of the antimitotic drug alone. |
| HCC1806 (TNBC) | ER-851 | 30 | Shows modest single- agent activity of ER- 851. |
| HCC1806 (TNBC) | Eribulin + ER-851 | 85 | Indicates a significant synergistic effect when ER-851 is combined with an antimitotic drug, leading to enhanced tumor suppression.[1] |
| HSAEC_4T53RD (Lung) | Paclitaxel | 50 | Establishes the effect of paclitaxel as a monotherapy in this lung cancer model.[2] |
| HSAEC_4T53RD (Lung) | Paclitaxel + ER-851 | 90 | Confirms the potent combination effect in a different tumor type. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell-Free Kinase Assay

- Objective: To determine the direct inhibitory activity of ER-851 on AXL and MER kinases.
- Procedure:



- Recombinant human AXL and MER kinase domains were incubated with a specific substrate (e.g., a biotinylated peptide) and ATP in a kinase reaction buffer.
- ER-851 was added at various concentrations to the reaction mixture.
- The kinase reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).
- The reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
- IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based AXL/MER Phosphorylation Assay

- Objective: To assess the inhibitory effect of ER-851 on AXL and MER phosphorylation in a cellular context.
- Procedure:
 - Cells overexpressing AXL or MER (e.g., Hela-AXL) were seeded in 96-well plates and cultured overnight.[2]
 - The cells were then treated with varying concentrations of ER-851 for a specified duration (e.g., 2 hours).
 - Following treatment, the cells were lysed, and the levels of phosphorylated AXL (p-AXL)
 and total AXL were determined by western blotting or a sandwich ELISA.
 - The ratio of p-AXL to total AXL was calculated and normalized to the vehicle-treated control.
 - IC50 values were determined from the dose-response curves.

In Vivo Xenograft Studies



 Objective: To evaluate the antitumor efficacy of ER-851 alone and in combination with antimitotic drugs in a preclinical animal model.

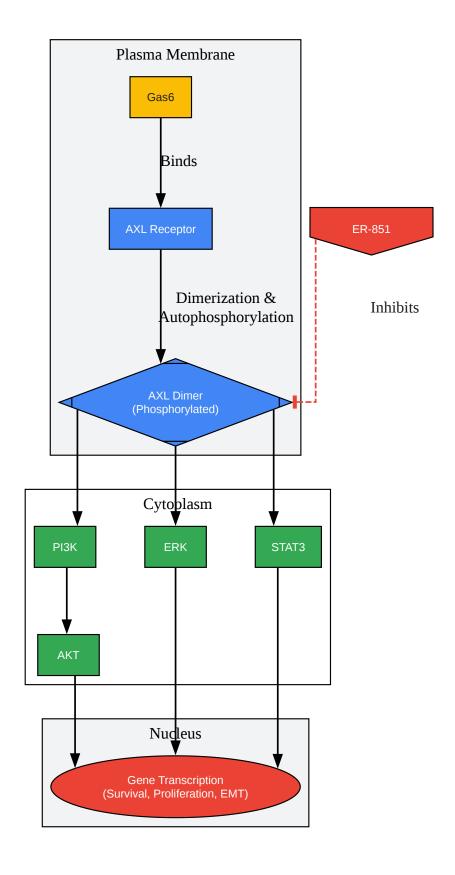
Procedure:

- Human tumor cells (e.g., HCC1806 for TNBC) were subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).[1]
- Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into different treatment groups: vehicle control, ER-851 alone, antimitotic drug (e.g., eribulin or paclitaxel) alone, and the combination of ER-851 and the antimitotic drug.
- ER-851 was administered orally, while the antimitotic drug was administered intravenously according to a predetermined dosing schedule.[1][2]
- Tumor volume and body weight were measured regularly (e.g., twice a week).
- At the end of the study, tumors were excised for pharmacodynamic and histological analysis.
- Antitumor efficacy was calculated as the percentage of tumor growth inhibition compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the AXL signaling pathway and the general workflow for evaluating **ER-851**.

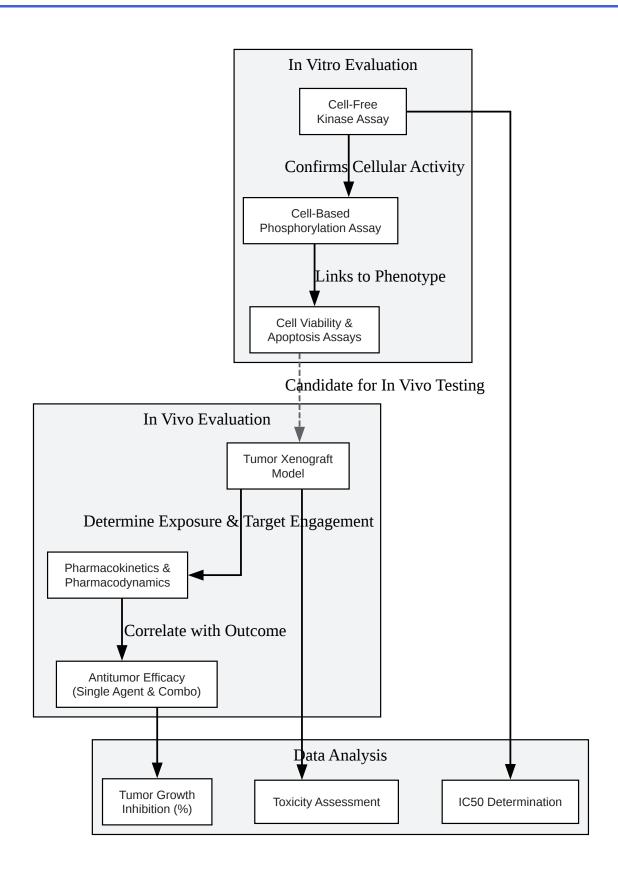




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Caption: AXL Signaling Pathway and Inhibition by ER-851.





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Caption: General Experimental Workflow for **ER-851** Evaluation.



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